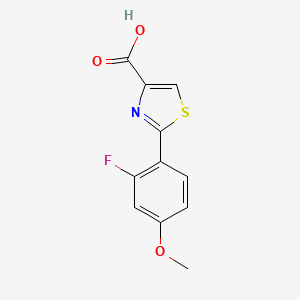

2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Beschreibung

This compound features a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2-fluoro-4-methoxyphenyl moiety. The fluorine atom and methoxy group on the phenyl ring likely influence electronic properties, solubility, and receptor interactions, as observed in similar compounds .

Eigenschaften

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDZEUIRSVYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorinated aromatic group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Studies have shown that 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : The compound has been investigated for its potential anti-cancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Biological Research

- Enzyme Inhibition : The compound targets specific enzymes such as Cathepsin S, which plays a role in immune response and inflammation. This interaction could lead to therapeutic applications in diseases where these pathways are dysregulated.

- Biochemical Pathways : Its influence on biochemical pathways related to antigen processing and presentation highlights its potential role in immunology research .

Materials Science

The compound is also being explored for applications in materials science, particularly in the development of novel dyes and pigments due to its electronic properties. Its ability to form stable complexes with metal ions may lead to innovative applications in sensor technologies .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

A recent investigation assessed the anticancer properties of this thiazole derivative on human cancer cell lines. The study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential use as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the thiazole ring can contribute to its overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid with analogous compounds from the evidence:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Enhance lipophilicity and metabolic stability. For example, 2,6-difluoro substitution increases molecular weight and polarity .

- Electron-Donating Groups (e.g., OCH₃) : The methoxy group in the hypothetical compound may improve aqueous solubility compared to halogenated analogs, as seen in similar compounds where polar substituents enhance solvent interaction .

Molecular Weight : The hypothetical compound (253.25 g/mol) falls within the range of drug-like molecules (200–500 g/mol), comparable to its analogs.

Anti-AgrA Activity:

Several thiazole-4-carboxylic acid derivatives inhibit the AgrA quorum-sensing receptor in Staphylococcus aureus, a target for anti-virulence therapies:

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong binding to AgrA (docking score: −8.2 kcal/mol) and suppressed virulence gene expression .

- 4-Phenoxyphenol and 9H-xanthene-9-carboxylic acid (co-studied analogs) showed IC₅₀ values <5 µM, suggesting that electron-rich aromatic systems enhance receptor affinity .

Hypothetical Compound’s Potential:

The 2-fluoro-4-methoxy substitution may balance lipophilicity and solubility, optimizing membrane permeability and target engagement.

Biologische Aktivität

2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's structure includes a thiazole ring, a carboxylic acid group, and a fluorinated aromatic moiety, which may contribute to its biological efficacy.

- IUPAC Name : 2-(2-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

- Molecular Formula : C11H8FNO3S

- Molecular Weight : 267.25 g/mol

- CAS Number : 1047193-97-4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity, while the thiazole ring contributes to the compound's stability and bioavailability .

Biological Activities

Research indicates that 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess moderate to good antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent .

Anticancer Properties

Preliminary research suggests that this compound may have anticancer activity. Its structural characteristics allow it to potentially inhibit cancer cell proliferation. Specific studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as fluorine enhances the cytotoxicity of thiazole derivatives. For example, modifications in the phenyl ring can significantly affect the antiproliferative activity against various cancer cell lines .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of various thiazole derivatives on MCF-7 breast cancer cells. Compounds similar to 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid exhibited IC50 values comparable to established chemotherapeutics, suggesting significant potential in cancer treatment .

- Antimicrobial Efficacy : Another study tested multiple thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features displayed noteworthy antimicrobial activity, supporting further exploration of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in this domain .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, and what are the critical reaction parameters?

- Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α-halo ketones or esters. Critical parameters include temperature control (e.g., 60–80°C for thiazole ring formation), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Methyl ester intermediates, as seen in similar thiazole syntheses (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate), may require hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Purity optimization often involves recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid?

- Answer :

- Structural confirmation : Use -NMR and -NMR to verify substituent positions and aromatic coupling patterns. X-ray crystallography (e.g., as applied to 2-(4-fluorophenyl)thiazole derivatives) provides definitive stereochemical validation .

- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, with purity thresholds ≥95% for pharmacological studies . Mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity and binding affinity of this compound?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The fluorophenyl and methoxy groups may influence hydrophobic interactions, as seen in structurally related triazole-carboxamides .

- QSAR modeling : Employ descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity. PubChem-derived data for analogous compounds (e.g., 6-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid) can inform predictive models .

Q. How should discrepancies in biological assay results (e.g., IC50 variability) for this compound be systematically addressed?

- Answer :

- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to confirm target specificity. Contradictions in activity may arise from off-target effects or metabolite interference, as noted in fluorinated benzoxazine derivatives .

- Batch consistency : Verify compound purity and stability (e.g., via accelerated degradation studies under varying pH/temperature) .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for thiazole-containing analogs of this compound?

- Answer :

- Substituent variation : Modify the fluorine position (e.g., 2-fluoro vs. 4-fluoro) and methoxy group to assess electronic effects on activity. For example, 4-(3-fluoro-4-methoxyphenyl)imidazole derivatives showed altered potency depending on substituent bulkiness .

- Bioisosteric replacements : Replace the carboxylic acid with ester or amide groups to study metabolic stability. Evidence from pyrazole-carboxylic acid analogs highlights the impact of lipophilicity on bioavailability .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Answer :

- Reaction scalability : Optimize exothermic reactions (e.g., cyclocondensation) using flow chemistry to control heat dissipation. Pilot-scale batches of similar thiazoles required rigorous temperature monitoring .

- Purification bottlenecks : Replace column chromatography with crystallization or fractional distillation for cost-effective scale-up. Safety protocols for handling chlorinated intermediates (e.g., 2-(chloromethyl)-4-(4-nitrophenyl)thiazole) must be prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.